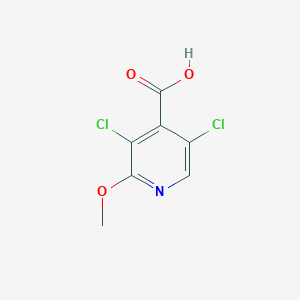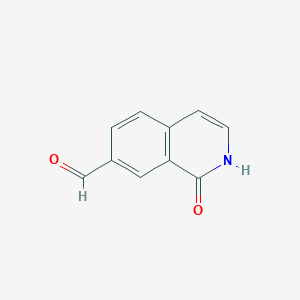![molecular formula C7H6BrN3 B1388165 6-ブロモ-2-メチルイミダゾ[1,2-a]ピリミジン CAS No. 1111638-05-1](/img/structure/B1388165.png)
6-ブロモ-2-メチルイミダゾ[1,2-a]ピリミジン
概要
説明
6-Bromo-2-methylimidazo[1,2-a]pyrimidine is a chemical compound with the molecular formula C7H6BrN3 and a molecular weight of 212.05 . It is used in organic syntheses and as pharmaceutical intermediates .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyrimidines, including 6-Bromo-2-methylimidazo[1,2-a]pyrimidine, has been well studied in the past decade . The synthetic pathways are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis
The InChI code for 6-Bromo-2-methylimidazo[1,2-a]pyrimidine is 1S/C7H6BrN3/c1-5-3-11-4-6(8)2-9-7(11)10-5/h2-4H,1H3 . The compound has a pale-yellow to yellow-brown solid physical form .Chemical Reactions Analysis
The synthetic pathways of imidazo[1,2-a]pyrimidines involve various types of reactions, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Physical And Chemical Properties Analysis
6-Bromo-2-methylimidazo[1,2-a]pyrimidine is a pale-yellow to yellow-brown solid . It has a molecular weight of 212.05 g/mol . The compound has a storage temperature at room temperature .科学的研究の応用
医薬品化学:薬物偏見スキャフォールド
イミダゾピリジン系化合物には、6-ブロモ-2-メチルイミダゾ[1,2-a]ピリミジンが含まれ、医薬品化学における幅広い用途から「薬物偏見」スキャフォールドとして認識されています。 これらの化合物は、多くの場合、さまざまな医薬品を合成するための構成要素として使用されます .
材料科学:構造的特性
6-ブロモ-2-メチルイミダゾ[1,2-a]ピリミジンは、その構造的特性により、材料科学の用途で役立つ可能性があります。 この化合物の特性は、特定の所望の特性を持つ新しい材料の開発に貢献する可能性があります .
抗菌活性:結核治療
イミダゾ[1,2-a]ピリジンアナログは、結核(TB)の治療に有望な結果を示しています。 6-ブロモ-2-メチルイミダゾ[1,2-a]ピリミジンに限定されませんが、これらの化合物は、急性TBマウスモデルで細菌負荷の有意な減少を示しました .
化学合成:ハロゲン化反応
この化合物は、さまざまな化学製品の合成に不可欠なハロゲン化反応に使用されてきました。 臭素やヨウ素などのハロゲンと反応する能力により、さまざまなハロゲン化誘導体を生成するのに役立ちます .
研究ツール:X線回折分析
6-ブロモ-2-メチルイミダゾ[1,2-a]ピリミジン:関連する化合物の構造を決定するために、X線回折分析で使用できます。 これは、新しい化学物質の特性と潜在的な用途を理解するために不可欠です .
触媒:有機反応
イミダゾピリジンは、有機反応で触媒として作用し、高効率で選択的に複雑な分子を合成できます。
作用機序
Target of Action
Imidazo[1,2-a]pyridine analogues, which include 6-bromo-2-methylimidazo[1,2-a]pyrimidine, have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
It’s known that imidazo[1,2-a]pyridine analogues interact with their targets to inhibit the growth of mdr-tb and xdr-tb .
Biochemical Pathways
It’s known that imidazo[1,2-a]pyridine analogues affect the pathways related to the growth and survival of mdr-tb and xdr-tb .
Pharmacokinetics
It’s known that imidazo[1,2-a]pyridine analogues have shown good microsomal stability .
Result of Action
It’s known that imidazo[1,2-a]pyridine analogues have shown significant activity against mdr-tb and xdr-tb .
Action Environment
It’s known that the compound should be stored in a dry room at normal temperature for optimal stability .
実験室実験の利点と制限
The use of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine in laboratory experiments has several advantages and limitations. One advantage is that the compound is relatively easy to synthesize and is relatively stable in solution. This makes it suitable for use in a variety of experiments. In addition, the compound has a wide range of biological activities, making it a useful tool for studying a variety of biological processes.
However, there are also several limitations to the use of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine in laboratory experiments. For example, the compound is not very soluble in water and is not very stable in the presence of light or oxygen. This can make it difficult to use the compound in certain experiments. In addition, the compound is toxic and should be handled with caution.
将来の方向性
The potential applications of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine are still being explored. Future research could focus on its potential applications in drug discovery and development, as well as its potential therapeutic applications. In addition, further research could focus on the compound’s mechanism of action and its effects on gene expression and inflammatory processes. Finally, further research could focus on the compound’s potential toxicity and its effects on the immune system.
Safety and Hazards
生化学分析
Biochemical Properties
6-Bromo-2-methylimidazo[1,2-a]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to alterations in metabolic pathways and biochemical processes.
Cellular Effects
The effects of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine on cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 6-Bromo-2-methylimidazo[1,2-a]pyrimidine can modulate the activity of key signaling molecules, leading to changes in cellular responses . Additionally, it has been observed to impact the expression of genes involved in various metabolic pathways, thereby altering cellular metabolism and function.
Molecular Mechanism
At the molecular level, 6-Bromo-2-methylimidazo[1,2-a]pyrimidine exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to the inhibition or activation of enzyme activity, resulting in changes in biochemical pathways . Furthermore, 6-Bromo-2-methylimidazo[1,2-a]pyrimidine has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The effects of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, 6-Bromo-2-methylimidazo[1,2-a]pyrimidine may undergo degradation, leading to changes in its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine vary with different dosages in animal models. At low doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to significant toxic effects . Studies have shown that high doses of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine can cause toxicity in various organs, including the liver and kidneys. Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a biological response.
Metabolic Pathways
6-Bromo-2-methylimidazo[1,2-a]pyrimidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of various metabolites, which may have different biological activities compared to the parent compound. The metabolic pathways of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine can also influence metabolic flux and metabolite levels, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through specific transport mechanisms and distributed to different cellular compartments. The localization and accumulation of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine within cells can influence its biological activity and function.
Subcellular Localization
6-Bromo-2-methylimidazo[1,2-a]pyrimidine exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine can influence its interactions with biomolecules and its overall biological effects.
特性
IUPAC Name |
6-bromo-2-methylimidazo[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-3-11-4-6(8)2-9-7(11)10-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONZOBLCVCKXEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(C=NC2=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654030 | |
| Record name | 6-Bromo-2-methylimidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1111638-05-1 | |
| Record name | 6-Bromo-2-methylimidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

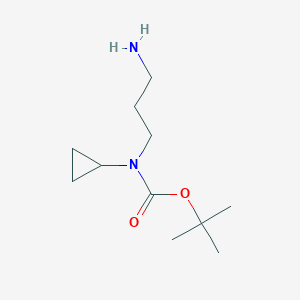
![(1S,2S)-1-{[(tert-Butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B1388084.png)
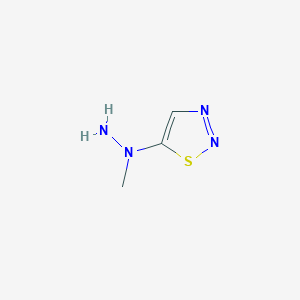
![3-[4-(4-Methylpiperazino)phenyl]-3-oxopropanenitrile](/img/structure/B1388086.png)

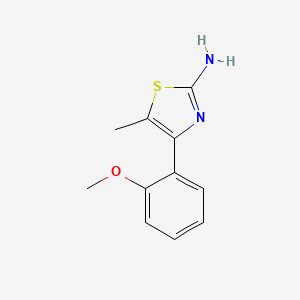
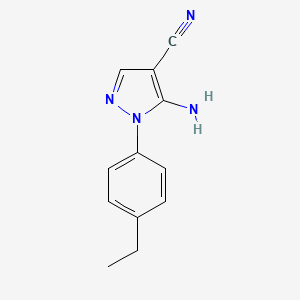

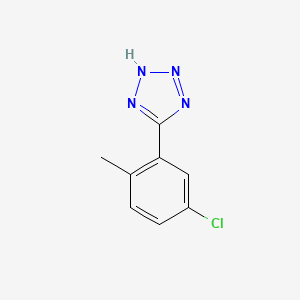
![4-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid](/img/structure/B1388099.png)
